3-Morpholino-5,6-dihydropyridin-2(1H)-one
Overview
Description
3-Morpholino-5,6-dihydropyridin-2(1H)-one is a chemical compound with the CAS Number: 545445-40-7 and the Linear Formula: C9H14N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves heating 5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone with ethyl [(4-methoxyphenyl)hydrazino]chloroacetate in ethyl acetate at 85 to 95°C for 20 hours under an inert atmosphere . Another method involves dissolving 3,3-Dichloropiperidin-2-one in morpholine and heating to 140 °C for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H14N2O2 . The average mass is 182.220 Da and the monoisotopic mass is 182.105530 Da .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 182.22 . The compound is stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Pyridines and Tetrahydroquinolines
3-Morpholino-5,6-dihydropyridin-2(1H)-one is utilized in the synthesis of pyridines and tetrahydroquinolines. This process involves a one-pot, four-component reaction sequence, highlighting its versatility in organic synthesis and pharmaceutical chemistry applications (Yehia, Polborn, & Müller, 2002).
Synthesis of Antimicrobials
It serves as an intermediate in the synthesis of potent antimicrobials, including arecoline derivatives and other biologically active compounds. This demonstrates its significance in medicinal chemistry (Kumar, Sadashiva, & Rangappa, 2007).
Role in Anticancer Drug Synthesis
The compound is a key intermediate in creating small molecule anticancer drugs. Its derivatives have shown potential biological activities, underscoring its importance in cancer research and drug development (Wang et al., 2016).
Applications in Pediatric Medicine
In pediatric medicine, a heterocycle compound synthesized from this compound has shown promise in treating children with bronchial pneumonia. This illustrates its potential in developing new therapeutic agents for respiratory conditions in children (Ding & Zhong, 2022).
Synthesis of Dihydropyridine Derivatives
The compound is employed in synthesizing various 1,4-dihydropyridines derivatives, highlighting its role in creating structurally diverse and biologically relevant molecules (Prajapati et al., 2015).
Molecular Docking Studies
Its derivatives have been involved in molecular docking studies, particularly in evaluating antitumor activities. This indicates its relevance in computational drug discovery and design (Muhammad et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-morpholin-4-yl-2,3-dihydro-1H-pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9-8(2-1-3-10-9)11-4-6-13-7-5-11/h2H,1,3-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRICXDSOENVWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619536 | |
Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545445-40-7 | |
Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholin-4-yl)-1,2,5,6-tetrahydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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